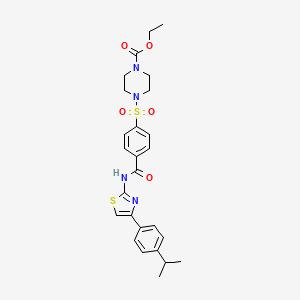

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a structural analog of the alkaloid Thiosporine B . It adopts a near-planar V-shaped conformation, which is consolidated by intramolecular N—H N and C—H O hydrogen bonds .

Molecular Structure Analysis

Both molecules of this compound adopt a near-planar V-shaped conformation, which is consolidated by intramolecular N—H N and C—H O hydrogen bonds . The bond-length distributions within the thiazole rings of the molecules are almost identical, indicating some degree of delocalization .科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) introduced a microwave-assisted synthesis approach for producing compounds containing the piperazine-1-carboxylate moiety. These compounds were evaluated for their antimicrobial, anti-lipase, and anti-urease activities, revealing that some exhibited good to moderate antimicrobial activity against tested microorganisms, with two compounds showing anti-urease activity and four displaying anti-lipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Carbazole Derivatives

Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives starting from carbazole. These derivatives were evaluated for their antibacterial, antifungal, and anticancer activities, demonstrating significant activity against Human Breast Cancer Cell Line MCF7 and notable antibacterial and antifungal properties (Sharma, Kumar, & Pathak, 2014).

Thiazole-Aminopiperidine Hybrids as GyrB Inhibitors

A study by Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. One compound, in particular, demonstrated promising activity across various assays, highlighting its potential as an antitubercular agent (Jeankumar et al., 2013).

Benzofuran and Benzo[d]isothiazole Derivatives

Research by Reddy et al. (2014) focused on synthesizing benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB. Among the compounds, one emerged as a potent inhibitor, offering insights into the molecular interaction with DNA gyrase B subunit (Reddy et al., 2014).

One-Pot Synthesis of Piperazine Derivatives

Fang and Wei (2012) developed an efficient one-pot method for synthesizing piperazine derivatives with potential pharmaceutical applications. This domino three-component process highlights the versatility of piperazine moieties in creating diverse and complex heterocyclic structures (Fang & Wei, 2012).

作用機序

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole could potentially be influenced by environmental factors .

特性

IUPAC Name |

ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMPSHUSOOSYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)

![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide](/img/structure/B2567242.png)

![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)

![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)

![2-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2567256.png)

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2567262.png)